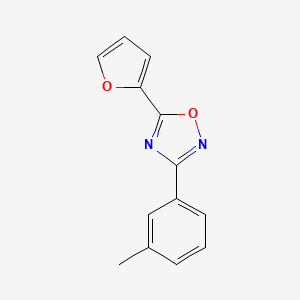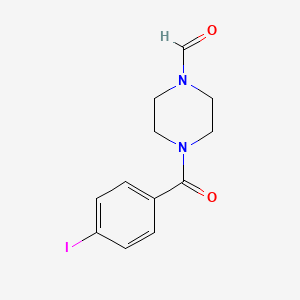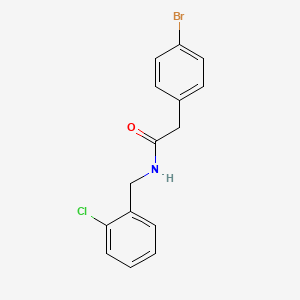
5-(2-furyl)-3-(3-methylphenyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-furyl)-3-(3-methylphenyl)-1,2,4-oxadiazole is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has shown promise in a number of areas, including its mechanism of action, biochemical and physiological effects, and potential future directions for research.
作用機序
The mechanism of action of 5-(2-furyl)-3-(3-methylphenyl)-1,2,4-oxadiazole is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that 5-(2-furyl)-3-(3-methylphenyl)-1,2,4-oxadiazole can have a number of biochemical and physiological effects. For example, this compound has been shown to reduce inflammation, induce apoptosis in cancer cells, and inhibit the growth of bacteria and fungi.
実験室実験の利点と制限
One advantage of using 5-(2-furyl)-3-(3-methylphenyl)-1,2,4-oxadiazole in lab experiments is that it is relatively easy to synthesize and can be obtained in relatively large quantities. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its effects.
将来の方向性
There are several potential future directions for research on 5-(2-furyl)-3-(3-methylphenyl)-1,2,4-oxadiazole. One area of interest is its potential as an anti-inflammatory agent, and further studies could explore its effects on different types of inflammation and in different animal models.
Another potential future direction is its potential as an anti-cancer agent. Further studies could explore its effects on different types of cancer cells and in different animal models.
Finally, there is potential for 5-(2-furyl)-3-(3-methylphenyl)-1,2,4-oxadiazole to be used in the development of new drugs or therapeutic agents. Further studies could explore its potential as a starting point for drug development, and investigate its effects in combination with other compounds.
合成法
There are several different methods for synthesizing 5-(2-furyl)-3-(3-methylphenyl)-1,2,4-oxadiazole. One common method involves the reaction of 2-acetyl furan and 3-methylbenzohydrazide in the presence of a catalyst such as sulfuric acid. Other methods involve the use of different reagents and catalysts, but all involve the formation of the oxadiazole ring structure.
科学的研究の応用
5-(2-furyl)-3-(3-methylphenyl)-1,2,4-oxadiazole has been studied for its potential applications in scientific research. One area of interest is its potential as an anti-inflammatory agent. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.
Another area of interest is its potential as an anti-cancer agent. Studies have shown that 5-(2-furyl)-3-(3-methylphenyl)-1,2,4-oxadiazole can induce apoptosis (programmed cell death) in cancer cells, and may have potential as a chemotherapeutic agent.
特性
IUPAC Name |
5-(furan-2-yl)-3-(3-methylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2/c1-9-4-2-5-10(8-9)12-14-13(17-15-12)11-6-3-7-16-11/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIKBZQXBDBHRKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5781601.png)
![4-{[3-(hydroxymethyl)phenoxy]methyl}benzoic acid](/img/structure/B5781608.png)
![N-[2-(1H-indol-3-yl)ethyl]-N'-(3-methylphenyl)thiourea](/img/structure/B5781609.png)




![3-[2-(4-chlorophenyl)ethyl]-6-methoxy-3,4-dihydro-2H-1,3-benzoxazine](/img/structure/B5781633.png)
![N-(3-chloro-4-methylphenyl)-N'-[2-(dimethylamino)ethyl]thiourea](/img/structure/B5781635.png)

![N-(4-methylphenyl)-2-{[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy}acetamide](/img/structure/B5781655.png)


